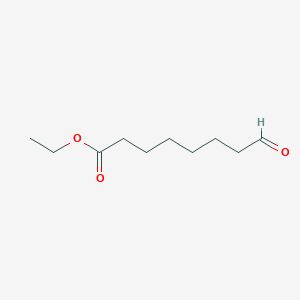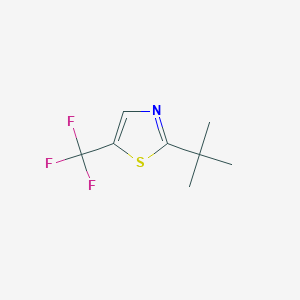
2-(tert-Butyl)-5-(trifluoromethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-5-(trifluoromethyl)thiazole is an organic compound that features a thiazole ring substituted with a tert-butyl group at the 2-position and a trifluoromethyl group at the 5-position. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The presence of the trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-(trifluoromethyl)thiazole typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a thiazole ring. One common method is the radical trifluoromethylation of thiazole derivatives. This process can be achieved using trifluoromethylating agents such as CF3I or Togni’s reagent under radical conditions . The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butyl and trifluoromethyl groups in a controlled manner, ensuring high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-5-(trifluoromethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-5-(trifluoromethyl)thiazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-5-(trifluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The thiazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butyl)-4-(trifluoromethyl)thiazole
- 2-(tert-Butyl)-5-(trifluoromethyl)oxazole
- 2-(tert-Butyl)-5-(trifluoromethyl)imidazole
Uniqueness
2-(tert-Butyl)-5-(trifluoromethyl)thiazole is unique due to the specific positioning of the tert-butyl and trifluoromethyl groups on the thiazole ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Propiedades
Fórmula molecular |
C8H10F3NS |
|---|---|
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
2-tert-butyl-5-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H10F3NS/c1-7(2,3)6-12-4-5(13-6)8(9,10)11/h4H,1-3H3 |
Clave InChI |
UBBYOGDKWJDCFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=C(S1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


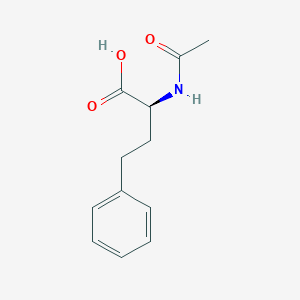
![Bis[[6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-yl]oxy]calcium](/img/structure/B15225028.png)
![5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B15225038.png)
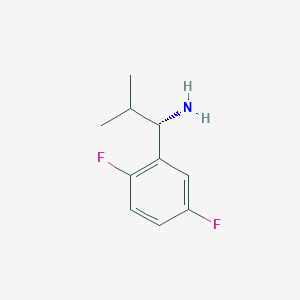
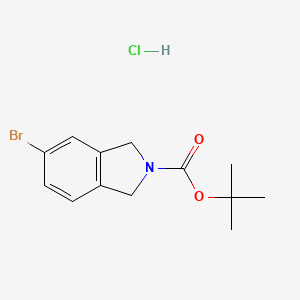
![tert-butyl (2S)-2-(5-fluoro-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazin-2-yl)azetidine-1-carboxylate](/img/structure/B15225061.png)
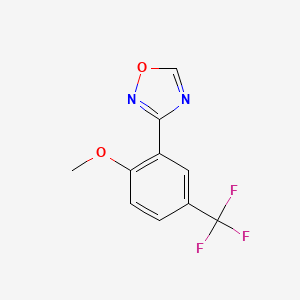
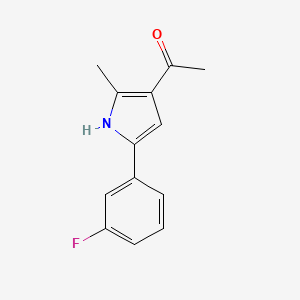

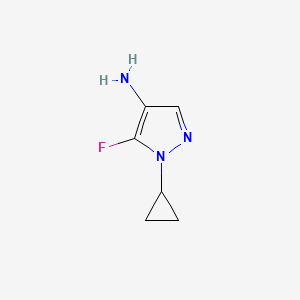
![5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide](/img/structure/B15225093.png)
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B15225095.png)
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)
